molecular formula C24H32N2O2 B14644495 17-beta-Hydroxyandrost-4-en-3-one O-(2-pyridyl)oxime CAS No. 53224-68-3

17-beta-Hydroxyandrost-4-en-3-one O-(2-pyridyl)oxime

Cat. No.: B14644495
CAS No.: 53224-68-3
M. Wt: 380.5 g/mol
InChI Key: DIXJUEUWJYXSHE-CGRIZKAYSA-N
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Description

17-beta-Hydroxyandrost-4-en-3-one O-(2-pyridyl)oxime is a derivative of testosterone, a primary male sex hormone and anabolic steroid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 17-beta-Hydroxyandrost-4-en-3-one O-(2-pyridyl)oxime typically involves the reaction of 17-beta-Hydroxyandrost-4-en-3-one with 2-pyridylhydroxylamine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and implementing purification techniques suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

17-beta-Hydroxyandrost-4-en-3-one O-(2-pyridyl)oxime undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the oxime group to an amine group.

    Substitution: The oxime group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like hydroxylamine or hydrazine can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted oximes or hydrazones.

Scientific Research Applications

17-beta-Hydroxyandrost-4-en-3-one O-(2-pyridyl)oxime has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential effects on androgen receptors and its role in steroid metabolism.

    Medicine: Investigated for its potential therapeutic applications in hormone replacement therapy and treatment of certain cancers.

Mechanism of Action

The mechanism of action of 17-beta-Hydroxyandrost-4-en-3-one O-(2-pyridyl)oxime involves its interaction with androgen receptors. The compound binds to these receptors, leading to the activation of specific genes that regulate various physiological processes. The molecular targets include androgen receptors in tissues such as muscle, bone, and reproductive organs .

Comparison with Similar Compounds

Similar Compounds

    Testosterone: The primary male sex hormone, chemically described as 17-beta-Hydroxyandrost-4-en-3-one.

    Epiandrosterone: A naturally occurring steroid with a similar structure.

    Dehydroepiandrosterone (DHEA): Another steroid hormone with similar properties.

Uniqueness

17-beta-Hydroxyandrost-4-en-3-one O-(2-pyridyl)oxime is unique due to the presence of the oxime group, which imparts distinct chemical reactivity and potential biological activity compared to its parent compound, testosterone .

Properties

CAS No.

53224-68-3

Molecular Formula

C24H32N2O2

Molecular Weight

380.5 g/mol

IUPAC Name

(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-pyridin-2-yloxyimino-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-ol

InChI

InChI=1S/C24H32N2O2/c1-23-12-10-17(26-28-22-5-3-4-14-25-22)15-16(23)6-7-18-19-8-9-21(27)24(19,2)13-11-20(18)23/h3-5,14-15,18-21,27H,6-13H2,1-2H3/t18-,19-,20-,21-,23-,24-/m0/s1

InChI Key

DIXJUEUWJYXSHE-CGRIZKAYSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=CC(=NOC5=CC=CC=N5)CC[C@]34C

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=CC(=NOC5=CC=CC=N5)CCC34C

Origin of Product

United States

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